molecular formula C22H23N3O4S2 B2593585 3-pentoxy-N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide CAS No. 865182-33-8

3-pentoxy-N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide

Cat. No. B2593585
M. Wt: 457.56
InChI Key: VETDFTWJTQMYKK-GYHWCHFESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-pentoxy-N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide is a novel compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a benzothiazole derivative that exhibits unique properties, making it a promising candidate for drug development.

Scientific Research Applications

Benzothiazole Derivatives in Medicinal Chemistry

Benzothiazole derivatives, featuring the benzothiazole moiety, are recognized for their wide-ranging pharmacological activities. These compounds serve as the foundation for developing drugs with antiviral, antimicrobial, anti-inflammatory, anticancer, and other therapeutic properties. Their versatility stems from the benzothiazole scaffold's ability to interact with various biological targets, contributing to the discovery and optimization of new drugs. The structural modifications and substitution patterns on the benzothiazole core are crucial for enhancing biological activity and minimizing toxicity, making these compounds a focal point in drug discovery projects (Bhat & Belagali, 2020).

Sulfonamide Inhibitors and Their Applications

Sulfonamides represent a significant class of synthetic antibiotics, with a history of broad application in treating bacterial infections. Beyond their traditional role, sulfonamide compounds have found utility in various therapeutic areas, including as inhibitors of carbonic anhydrase, tyrosine kinases, and other enzymes critical in disease processes. Their structural diversity and ability to inhibit specific biological targets make sulfonamides valuable in developing treatments for conditions ranging from cancer to glaucoma and beyond. The ongoing research and patenting activities around sulfonamide inhibitors underscore their potential in addressing unmet medical needs, highlighting their importance in modern pharmacology (Gulcin & Taslimi, 2018).

properties

IUPAC Name

3-pentoxy-N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O4S2/c1-3-5-6-13-29-17-9-7-8-16(14-17)21(26)24-22-25(12-4-2)19-11-10-18(31(23,27)28)15-20(19)30-22/h2,7-11,14-15H,3,5-6,12-13H2,1H3,(H2,23,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VETDFTWJTQMYKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=CC=CC(=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)S(=O)(=O)N)CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-pentoxy-N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide

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